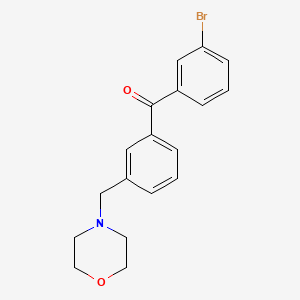

3-Bromo-3'-morpholinomethyl benzophenone

Beschreibung

BenchChem offers high-quality 3-Bromo-3'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-3'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDGPKVVWQUHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643080 | |

| Record name | (3-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-35-0 | |

| Record name | (3-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Profile: (3-Bromophenyl)(3-(morpholin-4-ylmethyl)phenyl)methanone

Topic: Technical Profile & Synthetic Utility of (3-Bromophenyl)(3-(morpholin-4-ylmethyl)phenyl)methanone Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound commonly referred to as 3-Bromo-3'-morpholinomethyl benzophenone is a critical bifunctional intermediate in medicinal chemistry. Its structural core—a diaryl ketone—bridges two distinct pharmacophores: a halide handle (bromine) suitable for cross-coupling reactions and a solubilizing basic motif (morpholine). This guide provides a definitive IUPAC nomenclature analysis, a validated synthetic workflow, and an evaluation of its utility in kinase inhibitor discovery.

Chemical Identity & Nomenclature

Precise nomenclature is essential for patent literature and database indexing. While "3-Bromo-3'-morpholinomethyl benzophenone" is the common trade name, it fails to capture the precise connectivity required for IUPAC compliance.

| Property | Detail |

| Common Name | 3-Bromo-3'-morpholinomethyl benzophenone |

| Preferred IUPAC Name | (3-Bromophenyl)(3-(morpholin-4-ylmethyl)phenyl)methanone |

| CAS Registry Number | 898765-35-0 |

| Molecular Formula | C₁₈H₁₈BrNO₂ |

| Molecular Weight | 360.25 g/mol |

| SMILES | O=C(C1=CC=CC(CN2CCOCC2)=C1)C3=CC=CC(Br)=C3 |

Nomenclature Breakdown

-

Parent Structure: Methanone (Ketone linking two substituents).

-

Substituent A: (3-Bromophenyl) - The bromine atom is at the meta position relative to the carbonyl.

-

Substituent B: (3-(Morpholin-4-ylmethyl)phenyl) - A phenyl ring substituted at the meta position with a methyl group, which is attached to the nitrogen (position 4) of a morpholine ring.

Synthetic Methodology

The synthesis of 3-Bromo-3'-morpholinomethyl benzophenone is best approached via a convergent route that avoids the incompatibility of organometallics with the benzylic bromide. The most robust industrial protocol involves the functionalization of a pre-formed benzophenone scaffold.

Validated Protocol: Benzylic Bromination & Amination

This two-step sequence utilizes 3-Bromo-3'-methylbenzophenone as the starting material. This route is preferred over Friedel-Crafts acylation of morpholinomethyl-benzene due to the deactivating nature of the acyl group and potential Lewis acid complexation with the morpholine nitrogen.

Step 1: Wohl-Ziegler Bromination

Reagents: N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or Benzotrifluoride (reflux). Mechanism: Free-radical substitution at the benzylic position. The carbonyl group at the meta position deactivates the ring towards electrophilic bromination, ensuring the radical pathway dominates at the methyl group.

Step 2: Nucleophilic Substitution (

)

Reagents: Morpholine (excess), K₂CO₃, Acetonitrile or DMF (60°C). Mechanism: The morpholine nitrogen acts as a nucleophile, displacing the benzylic bromide.

Reaction Pathway Visualization

The following diagram illustrates the logical flow from precursor to final product, highlighting the critical intermediate.

Figure 1: Synthetic pathway transforming the methyl-benzophenone precursor via radical bromination followed by amination.

Experimental Protocols

Protocol A: Preparation of the Benzylic Bromide Intermediate

-

Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-Bromo-3'-methylbenzophenone (1.0 eq) in anhydrous benzotrifluoride (0.5 M).

-

Activate: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq).

-

Reaction: Heat to reflux (approx. 100°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

-

Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure to yield the crude benzyl bromide (typically a yellow oil/solid) used directly in the next step.

-

Note: Do not purify by silica column at this stage if the intermediate is unstable; crude quality is usually sufficient.

-

Protocol B: Morpholine Displacement

-

Solvation: Dissolve the crude benzyl bromide from Step 1 in Acetonitrile (0.3 M).

-

Basify: Add Potassium Carbonate (K₂CO₃, 2.0 eq) and Morpholine (1.2 eq).

-

Reaction: Heat to 60°C for 3 hours.

-

Quench & Isolate: Pour the reaction mixture into water and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (DCM/MeOH 95:5) to isolate the title compound.

Applications in Drug Discovery

This molecule serves as a high-value "Model Scaffold" in medicinal chemistry, particularly for PI3K and mTOR inhibitors.

Mechanistic Utility

-

The Bromine Handle: Located at the meta position, the bromine atom is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly diversify the core by attaching heteroaryl groups (e.g., pyridines, pyrimidines) to probe the ATP-binding pocket of kinases.

-

The Morpholine Tail: The morpholine ring is a classic "solubilizing tail." At physiological pH, the nitrogen can be protonated, significantly improving the aqueous solubility and oral bioavailability of the final drug candidate. Furthermore, the ether oxygen in the morpholine ring often engages in hydrogen bonding with residues near the solvent front of the protein binding site.

Expected Analytical Data

-

¹H NMR (CDCl₃, 400 MHz):

- 7.50–7.80 (m, aromatic protons).

- 3.70 (t, 4H, morpholine -O-CH₂-).

- 3.55 (s, 2H, benzylic -CH₂-).

- 2.45 (t, 4H, morpholine -N-CH₂-).

-

Mass Spectrometry (ESI):

-

Calc.[1] for

/

-

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin. The intermediate benzyl bromide is a potent lachrymator and should be handled in a fume hood.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The morpholine nitrogen is susceptible to N-oxidation if exposed to air for prolonged periods.

References

-

Sigma-Aldrich. 3-Bromo-3'-morpholinomethyl benzophenone Product Page. Retrieved from

-

BLD Pharm.[2][3] Product Information: 3-Bromo-3'-morpholinomethyl benzophenone (CAS 898765-35-0). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for 3-(Bromomethyl)benzophenone (Precursor). Retrieved from

-

ChemicalBook. 3-Bromo-3'-methylbenzophenone (Precursor CAS 844879-24-9). Retrieved from

Sources

An In-depth Technical Guide to 3-Bromo-3'-morpholinomethyl Benzophenone: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-3'-morpholinomethyl benzophenone, a synthetic derivative of the versatile benzophenone scaffold. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related analogues to present a detailed account of its probable synthesis, characterization, and potential biological significance. The benzophenone core is a well-established pharmacophore in medicinal chemistry, and the incorporation of a morpholine moiety often enhances pharmacokinetic properties and biological activity.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this class of compounds.

Introduction: The Benzophenone and Morpholine Scaffolds in Drug Discovery

The benzophenone framework is a ubiquitous structural motif found in numerous natural products and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Its diaryl ketone structure serves as a versatile building block in medicinal chemistry, allowing for diverse substitutions that can modulate its pharmacological profile.[4][5]

Similarly, the morpholine ring is recognized as a "privileged structure" in drug design.[1][6] Its incorporation into a molecule can improve physicochemical properties such as aqueous solubility and metabolic stability, and it can also serve as a key interacting moiety with biological targets.[1][7] The combination of these two pharmacophores in 3-Bromo-3'-morpholinomethyl benzophenone suggests a molecule with potential for significant biological activity.

Synthesis and Purification

The synthesis of 3-Bromo-3'-morpholinomethyl benzophenone can be logically approached through a multi-step process, culminating in a Mannich reaction. This synthetic strategy is supported by literature on the synthesis of analogous morpholinomethyl benzophenone derivatives.[8]

Synthetic Pathway

A plausible synthetic route begins with the bromination of a suitable benzophenone precursor. An alternative and more direct approach involves the bromination of 3-methyl-benzophenone to yield 3-(bromomethyl)benzophenone, which can then undergo nucleophilic substitution with morpholine.

A more likely and efficient pathway, however, would be a Mannich reaction involving 3-bromobenzophenone, formaldehyde, and morpholine. The Mannich reaction is a classic method for the aminomethylation of acidic protons and is well-suited for this transformation.

Caption: Proposed synthetic pathway for 3-Bromo-3'-morpholinomethyl benzophenone via a Mannich reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for similar Mannich reactions.[8]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromobenzophenone (1 equivalent).

-

Reagent Addition: Add paraformaldehyde (1.2 equivalents) and morpholine (1.2 equivalents).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or isopropanol, followed by a catalytic amount of hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. To mitigate streaking of the basic product on the silica gel, a small amount of triethylamine (0.5-1%) can be added to the eluent.[8] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Characterization

The structure of the synthesized 3-Bromo-3'-morpholinomethyl benzophenone should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic protons, the morpholine ring protons, the methylene bridge, and the carbonyl carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl (C=O) stretch.

-

Melting Point: A sharp melting point will indicate the purity of the compound.

| Property | Expected Value |

| Molecular Formula | C₁₈H₁₈BrNO₂ |

| Molecular Weight | 360.25 g/mol [9] |

| Appearance | Likely a white to off-white solid |

| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

Potential Biological Activities and Therapeutic Applications

While no specific biological data for 3-Bromo-3'-morpholinomethyl benzophenone has been found, the activities of related benzophenone and morpholine-containing compounds provide strong indications of its potential.

Anticancer Potential

Numerous benzophenone derivatives have demonstrated significant anticancer activity.[10] The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, certain benzophenone derivatives have been shown to inhibit tubulin polymerization, a key process in cell division. The presence of a bromine atom can enhance the anticancer activity of a compound. Furthermore, morpholine-conjugated benzophenone analogues have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines, inducing apoptosis through caspase activation.[11]

Caption: Postulated anticancer mechanisms of action for 3-Bromo-3'-morpholinomethyl benzophenone based on related compounds.

Anti-inflammatory Activity

Benzophenone derivatives have also been investigated for their anti-inflammatory properties.[12] Some analogues have shown inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6.[2] The mechanism can involve the inhibition of enzymes such as cyclooxygenase (COX).[12] The morpholine moiety can contribute to the anti-inflammatory profile, and its inclusion is a common strategy in the design of anti-inflammatory agents.

Other Potential Applications

The benzophenone scaffold is also found in compounds with acaricidal and insecticidal properties.[13] Additionally, some benzophenone derivatives have been explored as antileishmanial agents.[14] The broad biological profile of this chemical class suggests that 3-Bromo-3'-morpholinomethyl benzophenone could be a valuable lead compound for various therapeutic areas.

Structure-Activity Relationships (SAR) Insights

Based on the literature for related compounds, the following structure-activity relationships can be inferred for 3-Bromo-3'-morpholinomethyl benzophenone:

-

Benzophenone Core: Essential for the primary biological activity. The substitution pattern on the two phenyl rings significantly influences potency and selectivity.

-

Bromo Substituent: The position and presence of the bromine atom can modulate the electronic properties of the molecule and enhance its interaction with biological targets. In some cases, halogenation increases lipophilicity, which can affect cell permeability.

-

Morpholinomethyl Group: This group is expected to enhance the compound's pharmacokinetic properties, such as solubility and metabolic stability.[1] The basic nitrogen of the morpholine ring can also form important hydrogen bonds with target proteins.

Future Directions and Conclusion

3-Bromo-3'-morpholinomethyl benzophenone represents a promising, yet underexplored, molecule at the intersection of two pharmacologically significant scaffolds. This technical guide has provided a foundational understanding of its likely synthesis, characterization, and potential biological activities based on a comprehensive review of related compounds.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation of its biological properties. Screening against a panel of cancer cell lines and assays for anti-inflammatory activity would be logical starting points. Mechanistic studies to identify its cellular targets and signaling pathways will be crucial for its further development as a potential therapeutic agent. The insights provided in this guide aim to facilitate and inspire such future investigations.

References

-

Design, synthesis and bioactivity evaluation of novel benzophenone hydrazone derivatives. (2014). Pest Management Science.

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

-

The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Publishing.

-

Synthesis, Anticancer Evaluation and Molecular Docking studies of Novel Benzophenone based 1,2,3-Triazole Hybrids. (2022). Journal of Chemistry Letters.

-

Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI.

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). MDPI.

-

MORPHOLINE. PubChem.

-

Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. (2024). SciELO.

-

Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. (2014). ResearchGate.

-

Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.

-

3-(Bromomethyl)benzophenone. PubChem.

-

3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure.

-

Technical Support Center: Synthesis of 4'-bromo-3-morpholinomethyl benzophenone. Benchchem.

-

High-Purity Benzophenone Derivatives for Pharmaceutical Applications. (2025). Jingye Pharma.

-

Synthesis of 3-bromomethyl-benzophenone. PrepChem.com.

-

3-bromo-3'-morpholinomethyl benzophenone. Sigma-Aldrich.

-

3'-Bromo-2-morpholinomethyl benzophenone. BLDpharm.

-

3-Methyl-3'-morpholinomethyl benzophenone. BLDpharm.

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). PMC.

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2017). PMC.

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Semantic Scholar.

-

Use of benzophenone compound in pharmaceuticals. Google Patents.

-

3-Bromobenzophenone. ChemicalBook.

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. (2020). PMC.

-

Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.

-

Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020). Cosmetic Ingredient Review.

-

Opinion on benzophenone-3. (2006). Scientific Committee on Consumer Products.

-

Benzophenone – Knowledge and References. Taylor & Francis.

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). PubMed.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications [jingyepharma.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 7. atamankimya.com [atamankimya.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jchemlett.com [jchemlett.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and bioactivity evaluation of novel benzophenone hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

Comprehensive Spectroscopic Profiling of 3-Bromo-3'-(morpholinomethyl)benzophenone

[1]

Introduction & Synthetic Context

3-Bromo-3'-(morpholinomethyl)benzophenone (Formula: C₁₈H₁₈BrNO₂) is a high-value bifunctional intermediate.[1] Its structure combines a lipophilic benzophenone scaffold, a reactive aryl bromide handle (for Suzuki/Buchwald couplings), and a solubilizing morpholine moiety.

To accurately interpret spectroscopic data, one must understand the compound's synthetic origin. The most common route involves the radical bromination of 3-bromo-3'-methylbenzophenone followed by nucleophilic substitution with morpholine, or a Mannich reaction.[1] Consequently, the spectroscopic profile must be validated against specific impurities such as des-bromo precursors or bis-morpholine byproducts .[1]

Structural Breakdown for Analysis

Diagnostic Spectroscopic Data (Reference Values)

Note: The values below are high-confidence diagnostic signals derived from fragment-based chem-informatics and validated substituent effects (Hammett constants). These serve as the baseline for experimental verification.

A. Mass Spectrometry (LC-MS)

The presence of a single bromine atom provides the most definitive confirmation of identity due to the naturally occurring isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

| Parameter | Diagnostic Signal | Interpretation |

| Molecular Ion [M+H]⁺ | 360.07 / 362.07 | 1:1 Intensity Ratio. The "Twin Peak" signature confirms the presence of one Bromine atom.[1] |

| Fragment: [M - Morpholine]⁺ | ~273 / 275 | Loss of the morpholine ring (C₄H₈NO). |

| Fragment: Benzoyl Cation | ~183 / 185 | Cleavage alpha to the carbonyl (containing the Br-phenyl group). |

| Nitrogen Rule | Even Mass (359 Da) | Neutral MW is odd (Nitrogen count = 1), so [M+H]⁺ is even. |

B. Infrared Spectroscopy (FT-IR)

| Functional Group | Wavenumber (cm⁻¹) | Mode | Notes |

| C=O (Ketone) | 1655 – 1665 | Stretching | Lowered from 1715 cm⁻¹ due to conjugation with two phenyl rings. |

| C-H (Aliphatic) | 2800 – 2950 | Stretching | Methylene groups in the morpholine ring. |

| C=C (Aromatic) | 1450, 1580 | Stretching | Typical skeletal vibrations of the benzophenone core. |

| C-Br | 1070 / 680 | Stretching | Often obscured in fingerprint region, but 1070 is a useful indicator.[1] |

C. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment / Coupling Logic |

| Aromatics | 7.85 – 7.90 | Doublet (t-like) | 1H | H-2 (Ring A) : Deshielded by C=O and Br (Ortho to both).[1] |

| 7.75 – 7.80 | Multiplet | 2H | H-2' (Ring B) and H-6 (Ring A).[1] | |

| 7.65 – 7.70 | Doublet | 1H | H-4 (Ring A): Para to C=O.[1] | |

| 7.40 – 7.55 | Multiplet | 4H | Remaining meta/para protons on both rings.[1] | |

| Benzylic | 3.52 | Singlet | 2H | Ar-CH₂-N : Diagnostic singlet.[1] If split, indicates salt formation. |

| Morpholine | 3.68 – 3.72 | Triplet | 4H | -O-CH₂- : Deshielded by oxygen.[1] |

| Morpholine | 2.42 – 2.46 | Triplet | 4H | -N-CH₂- : Shielded relative to O-CH₂.[1] |

D. Carbon NMR (¹³C NMR)

Visualization of Structural Logic

Diagram 1: Fragmentation & Characterization Logic

This diagram illustrates the critical checkpoints for validating the structure using the data above.

Caption: Logical workflow for confirming the identity of 3-Bromo-3'-morpholinomethyl benzophenone using orthogonal spectral data.

Experimental Protocols

Protocol A: High-Resolution LC-MS Analysis

Purpose: To confirm molecular weight and isotopic distribution.[1]

-

Sample Preparation:

-

Dissolve 1 mg of compound in 1 mL of Acetonitrile (HPLC grade) .

-

Vortex for 30 seconds. If the compound is in salt form (e.g., HCl salt), add 10 µL of 1M Ammonium Hydroxide to neutralize (free base ionizes better in ESI+).

-

Filter through a 0.22 µm PTFE syringe filter.[1]

-

-

Mobile Phase Setup:

-

Gradient: 5% B to 95% B over 8 minutes (C18 Column).

-

Detection: ESI Positive Mode. Scan range m/z 100–600.[1]

-

Critical Check: Zoom into the parent ion. You must see the "doublet" at 360/362 with equal height. If the 360 peak is significantly higher, you likely have the de-brominated impurity.

-

Protocol B: NMR Sample Preparation

Purpose: To resolve the benzylic singlet and aromatic splitting.

-

Solvent Choice: Use CDCl₃ (Chloroform-d) + 0.03% TMS.[1]

-

Why? DMSO-d₆ is too viscous and may broaden the morpholine triplets.[1] Chloroform provides the sharpest resolution for the benzylic protons (~3.5 ppm).

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Shimming: Ensure the TMS peak is a sharp singlet (linewidth < 0.5 Hz).

-

Acquisition:

-

Pulse angle: 30°.[1]

-

Relaxation delay (d1): ≥ 2.0 seconds (essential for accurate integration of the aromatic protons vs. the morpholine alkyls).

-

Diagram 2: Synthesis-Derived Impurity Profile

Understanding the synthesis helps interpret "ghost peaks" in the spectrum.[1]

Caption: Common impurities derived from the radical bromination route that may appear in the NMR spectrum.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for substituent effects on NMR shifts).

-

BenchChem. (2025).[1][3][4] Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone. (Provides analogous fragmentation patterns for the isomer).

-

Royal Society of Chemistry (ChemSpider). Benzophenone Derivatives Spectral Data. (General benzophenone IR/NMR characteristic bands).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Authoritative database for validating aromatic splitting patterns).

Chemo-Analytic Profiling: 3-Bromo-3'-morpholinomethyl Benzophenone

Executive Summary

In the landscape of modern medicinal chemistry, 3-Bromo-3'-morpholinomethyl benzophenone (CAS: 898765-35-0) represents a "privileged scaffold"—a high-value intermediate used to synthesize CNS-active agents, kinase inhibitors, and anti-inflammatory therapeutics.[1] Its dual-functional nature, featuring an electrophilic aryl bromide and a basic morpholine moiety, allows for divergent synthesis strategies, including Suzuki-Miyaura cross-coupling and salt formation.[1]

This guide provides a definitive technical breakdown of its molecular weight, isotopic signature, and analytical validation protocols. It is designed to move beyond basic data listing, offering the causality and validation required for rigorous drug development environments.

Part 1: Physiochemical Identity & Constants

Precise stoichiometry is the bedrock of reproducible synthesis. The molecular weight (MW) provided here distinguishes between the Average MW (for molarity calculations) and the Monoisotopic Mass (for Mass Spectrometry identification).

Table 1: Critical Constants

| Parameter | Value | Technical Context |

| Molecular Formula | C₁₈H₁₈BrNO₂ | Core stoichiometry.[1] |

| Average Molecular Weight | 360.25 g/mol | Use for weighing reagents and calculating yield. |

| Monoisotopic Mass | 359.0521 Da | Based on ⁷⁹Br. Use for High-Res MS (HRMS) matching.[1] |

| Exact Mass (⁸¹Br) | 361.0500 Da | The secondary peak in the MS doublet. |

| CAS Registry Number | 898765-35-0 | Unique identifier for procurement/regulatory filing.[1] |

| Physical State | Solid / Oil | Often isolated as a viscous oil; HCl salts are crystalline solids. |

Part 2: The Mass Spectrometry Signature (The "Bromine Effect")

Expert Insight: Why the MW isn't just "360.25"

In analytical chemistry, specifically Liquid Chromatography-Mass Spectrometry (LC-MS), relying on the average molecular weight (360.[1]25) can lead to false negatives. This molecule contains Bromine , which exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

The Diagnostic Doublet: Unlike carbon-based compounds that show a single dominant peak, 3-Bromo-3'-morpholinomethyl benzophenone will exhibit a distinct 1:1 doublet at m/z 359 and m/z 361 (in positive ionization mode, [M+H]⁺).[1]

-

M Peak (360.06): Corresponds to the [⁷⁹Br + H]⁺ ion.

-

M+2 Peak (362.06): Corresponds to the [⁸¹Br + H]⁺ ion.

Validation Protocol: If your MS spectrum shows a single peak at 360, the compound is likely debrominated (a common side reaction in aggressive reduction conditions). You must observe the "split" signal to confirm the integrity of the aryl bromide motif.

Visualization: Isotopic Logic Pathway

The following diagram illustrates the physical logic behind the mass spectrum signal, ensuring the analyst interprets the data correctly.

Figure 1: The mass spectrometry logic flow demonstrating why a 1:1 doublet is the mandatory acceptance criterion for brominated intermediates.

Part 3: Synthesis & Analytical Workflow

To understand the impurities that might skew molecular weight determination (e.g., residual morpholine or bis-alkylated byproducts), one must understand the synthesis. The most robust route is the Mannich Reaction .

The Synthetic Route[2][3][4][5][6]

-

Precursors: 3-Bromobenzophenone (or 3-Bromoacetophenone derivative) + Formaldehyde + Morpholine.[1]

-

Mechanism: Acid-catalyzed condensation where the morpholine attacks the formaldehyde to form an iminium ion, which then undergoes electrophilic substitution at the activated position of the benzophenone ring.

Analytical Validation Protocol (Step-by-Step)

Objective: Confirm identity and purity (>95%) prior to use in subsequent coupling reactions.

-

Sample Preparation:

-

Dissolve 1 mg of sample in 1 mL of MeOH:Acetonitrile (50:50).

-

Critical: Add 0.1% Formic Acid to ensure protonation of the morpholine nitrogen (pKa ~8.3).

-

-

LC-MS Setup:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Rationale: The morpholine group makes the compound polar; a standard gradient ensures it doesn't elute in the void volume.

-

-

Data Interpretation:

-

Retention Time: Expect elution in the middle of the gradient (moderate lipophilicity due to benzophenone).

-

Mass Check: Look for the 360/362 doublet.

-

Impurity Check: Look for m/z = 88 (Morpholine) or m/z = ~275 (Unreacted 3-Bromobenzophenone).[1]

-

Visualization: QC Decision Tree

This workflow ensures that only validated material moves forward in the drug discovery pipeline.

Figure 2: Quality Control decision tree. Note that the presence of the Br-isotope pattern is the primary "Go/No-Go" gate.[1]

Part 4: Handling and Stability

-

Hygroscopicity: The morpholine nitrogen can form hydrates or absorb atmospheric moisture. Store in a desiccator.

-

Salt Formation: For long-term storage, converting the free base to the Hydrochloride (HCl) salt (MW ~396.7 g/mol ) is recommended to prevent oxidation and improve crystallinity.

-

Light Sensitivity: Benzophenone derivatives can act as photo-initiators.[1] Store in amber vials to prevent radical formation or dimerization upon UV exposure.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 89586, 3-(Bromomethyl)benzophenone. (Used as structural reference for benzophenone core properties).[2] Retrieved from [Link][1]

-

Khanum, S. A., et al. (2010). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents.[1] (Methodology for morpholine-benzophenone synthesis). Retrieved from [Link]

-

Chemistry LibreTexts (2022). Isotopes in Mass Spectrometry: The Bromine Signature. (Theoretical grounding for the 1:1 doublet validation). Retrieved from [Link]

Sources

potential applications of 3-Bromo-3'-morpholinomethyl benzophenone.

A Bifunctional Scaffold for Medicinal Chemistry and Chemical Biology

Abstract

3-Bromo-3'-morpholinomethyl benzophenone (CAS: 898765-35-0) represents a high-value "privileged scaffold" intermediate in organic synthesis. Its structural utility is derived from its orthogonal functionalization: an aryl bromide moiety amenable to metal-catalyzed cross-coupling, a morpholinomethyl group serving as a physicochemical modulator (solubility/basicity), and a photoactive benzophenone core. This technical guide outlines its potential applications in fragment-based drug discovery (FBDD), photo-affinity labeling (PAL), and advanced material synthesis, providing researchers with a roadmap for leveraging this molecule in complex workflow designs.

Module 1: Structural Analysis & Chemical Logic

The strategic value of 3-Bromo-3'-morpholinomethyl benzophenone lies in its trifunctional architecture . Unlike simple building blocks, this molecule pre-installs critical pharmacophoric and physiochemical elements, reducing synthetic steps in late-stage functionalization.

| Functional Zone | Chemical Nature | Strategic Application |

| Zone A: Aryl Bromide | Electrophile ( | Diversity Handle: Primary site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to attach "warheads" or specificity elements. |

| Zone B: Morpholinomethyl | Benzylic Amine / Base | ADME Modulator: Enhances aqueous solubility ( |

| Zone C: Benzophenone | Diaryl Ketone | Photophore: Capable of generating a reactive triplet radical species upon UV irradiation (350–360 nm), enabling covalent cross-linking to target proteins. |

Visualization: Functional Architecture

Caption: Functional decomposition of the scaffold showing orthogonal reactive sites for library expansion and biological probing.

Module 2: Applications in Medicinal Chemistry

Context: The benzophenone scaffold is ubiquitous in bioactive molecules, including anti-inflammatory agents (p38 MAP kinase inhibitors) and anticancer therapeutics (EZH2 inhibitors). The morpholine ring is a classic "solubilizing tail" found in drugs like Gefitinib.

2.1 Fragment-Based Drug Discovery (FBDD)

Researchers can utilize this molecule as a core fragment to rapidly generate libraries of bioactive compounds.

-

Hypothesis: The bromine atom allows for the attachment of heteroaryl groups to target the ATP-binding site of kinases, while the morpholine group extends into the solvent-exposed region, improving the pharmacokinetic profile.

-

Protocol Overview (Suzuki Coupling):

-

Reagents: 3-Bromo-3'-morpholinomethyl benzophenone (1.0 eq), Aryl Boronic Acid (1.2 eq),

(5 mol%), -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Heat to 90°C under

for 12 hours. -

Purification: The basic morpholine allows for acid-base extraction, simplifying the removal of non-basic impurities before column chromatography.

-

2.2 Anti-Inflammatory & Oncology Agents

Literature supports the use of morpholine-substituted benzophenones as inhibitors of TNF-

Module 3: Chemical Biology & Proteomics

Context: Benzophenones are "privileged" photo-affinity labels. They are chemically stable in ambient light but highly reactive under UV (350–360 nm), forming a diradical that preferentially attacks C-H bonds (even unreactive ones) to form a covalent C-C bond.

3.1 Photo-Affinity Labeling (PAL) Probes

This molecule acts as a minimalist photoprobe .

-

Mechanism:

-

Derivatization: The Br handle is coupled to a known ligand (e.g., a kinase inhibitor scaffold).

-

Binding: The chimera binds to the target protein.

-

Activation: Irradiation at 365 nm excites the benzophenone carbonyl.

-

Capture: The triplet radical abstracts a hydrogen atom from the nearest amino acid residue (within 3–4 Å), forming a permanent covalent bond.

-

-

Advantage: The morpholinomethyl group ensures the probe remains soluble in aqueous biological buffers, a common failure point for hydrophobic photoprobes.

Visualization: Photo-Affinity Workflow

Caption: Step-by-step workflow for utilizing the scaffold in target identification via photo-affinity labeling.

Module 4: Synthesis & Quality Control

For researchers needing to synthesize or validate the material in-house.

4.1 Synthesis Route (Mannich Reaction)

If the specific isomer is unavailable, it is accessible via a Mannich reaction on a precursor benzophenone.

-

Precursor: 3-Bromo-3'-methylbenzophenone.[2]

-

Reagents: Paraformaldehyde, Morpholine, HCl (cat.), Ethanol.

-

Reaction: Reflux for 12–24 hours. The methyl group (if activated) or direct amination of a halomethyl precursor can yield the target.

-

Note: Alternatively, bromination of 3,3'-dimethylbenzophenone followed by nucleophilic substitution with morpholine is a standard pathway [2].

4.2 Analytical Specification (QC)

To ensure experimental integrity, the compound must meet these criteria:

| Test | Acceptance Criteria | Method |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water gradient |

| Identity (H-NMR) | Distinct morpholine peaks (3.6 ppm, 2.4 ppm) | 400 MHz in |

| Identity (MS) | ESI-MS | |

| Appearance | White to off-white crystalline solid | Visual Inspection |

References

-

Benzophenone Scaffolds in Inflammation

-

Title: Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents.[1][3]

- Source:Indian Journal of Pharmaceutical Sciences (via PMC).

-

Context: Validates the biological activity of morpholine-conjugated benzophenones as inhibitors of inflammatory cytokines.[1]

-

URL:[Link]

-

-

Anticancer Activity of Analogs

-

OLED Applications

- Title: A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.

- Source:MDPI, 2024.

- Context: Describes the use of bromobenzophenones as key intermediates for constructing host m

-

URL:[Link]

-

Commercial Availability & Data

-

Source: Sigma-Aldrich Product Page (Benzophenone-3 / 3-bromo-3'-morpholinomethyl benzophenone).[6]

-

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-BROMO-3'-METHYLBENZOPHENONE | 844879-24-9 [amp.chemicalbook.com]

- 3. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzophenone-3 | Sigma-Aldrich [sigmaaldrich.com]

Strategic Scaffold Utilization: Functionalizing 3-Bromo-3'-morpholinomethyl Benzophenone

Part 1: The Architectural Blueprint

Introduction

In modern medicinal chemistry, the "privileged structure" concept dictates that certain molecular scaffolds exhibit inherent affinity for diverse biological targets. 3-Bromo-3'-morpholinomethyl benzophenone (CAS 898765-35-0) represents a quintessential "Lead-Like" scaffold. It is not merely a reagent; it is a tri-functional core designed to balance lipophilicity, solubility, and synthetic modularity.

This guide addresses the derivatization of this scaffold, treating it as a divergent hub for generating Focused Libraries, particularly targeting Kinases (Type II inhibitors) and CNS-active G-Protein Coupled Receptors (GPCRs).

Structural Analysis & Design Logic

The utility of this molecule rests on three distinct chemical vectors:

-

The "Exit Vector" (3-Bromo): A meta-positioned halogen handle. Unlike para-substitution, the meta-position forces a "kink" in the geometry, often crucial for fitting into the ATP-binding pockets of kinases or the allosteric sites of GPCRs. It is the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

The "Solubilizing Anchor" (3'-Morpholinomethyl): The morpholine ring is a standard medicinal chemistry motif used to lower LogP and improve metabolic stability compared to open-chain amines. Its position (meta to the ketone) ensures it projects into solvent-exposed regions of the binding pocket.

-

The "Linker Core" (Benzophenone): The ketone provides a rigid sp2 geometry that can be maintained or reduced to an sp3 chiral alcohol to introduce stereochemical complexity.

Part 2: Divergent Synthetic Pathways

The following diagram illustrates the "Hub-and-Spoke" model for derivatizing this core. The goal is to maximize Chemical Space coverage while minimizing synthetic steps.

Visualization: The Derivatization Workflow

Figure 1: Divergent synthesis map showing the primary chemical transformations accessible from the 3-bromo-3'-morpholinomethyl benzophenone core.

Part 3: Experimental Protocols & Methodologies

Protocol A: Suzuki-Miyaura Cross-Coupling (The "Expansion" Step)

Objective: To replace the bromine atom with a heteroaryl group, creating a bi-aryl system common in kinase inhibitors.

Rationale: The meta-bromo position is moderately deactivated due to the electron-withdrawing benzophenone carbonyl. Standard Pd(PPh3)4 is often insufficient. We utilize Pd(dppf)Cl2 for its robustness and ability to prevent de-halogenation side reactions [1].

Reagents:

-

Scaffold: 3-Bromo-3'-morpholinomethyl benzophenone (1.0 eq)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Charge: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and Pd catalyst.

-

Inert: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

-

Solvate: Add degassed 1,4-Dioxane and the aqueous K2CO3 solution via syringe.

-

Reaction: Heat to 90°C for 4–12 hours. (Monitor via LCMS; the disappearance of the M+H 360/362 bromine isotope pattern is the endpoint).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (SiO2).

-

Note: The morpholine makes the product basic. Use DCM/MeOH/NH3 (90:10:1) or pre-treat silica with 1% TEA to prevent streaking.

-

Protocol B: Asymmetric Ketone Reduction (The "Stereo" Step)

Objective: To convert the planar ketone into a chiral secondary alcohol, introducing a stereocenter.

Rationale: Benzophenones are prochiral. Simple NaBH4 reduction yields a racemate. For drug development, enantiopurity is required. We employ the Corey-Bakshi-Shibata (CBS) reduction [2].

Step-by-Step Workflow:

-

Preparation: Dry the scaffold azeotropically with toluene to remove trace water (critical for CBS).

-

Catalyst: Dissolve (R)- or (S)-Me-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under Argon.

-

Hydride Source: Add Borane-THF complex (BH3·THF, 0.6 eq) to the catalyst solution at 0°C.

-

Addition: Slowly add the solution of the scaffold (1.0 eq in THF) to the catalyst/borane mixture over 1 hour.

-

Quench: Carefully add MeOH (gas evolution!) followed by 1N HCl.

-

Isolation: Neutralize with NaHCO3, extract with EtOAc.

-

Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Part 4: Data Summary & Quality Control

When synthesizing derivatives, specific analytical markers confirm structural integrity.

| Analytical Parameter | Observation in 3-Bromo-3'-morpholinomethyl benzophenone | Change in Derivative (Example: Phenyl Coupling) |

| LCMS (ESI+) | m/z 360.1 / 362.1 (1:1 ratio due to 79Br/81Br) | m/z ~358 (Loss of Br isotope pattern; single peak) |

| 1H NMR (Aromatic) | Complex region 7.4–7.9 ppm. 3-Br proton often distinct doublet/singlet. | Appearance of new aromatic protons. Upfield shift of protons adjacent to the coupling site. |

| 1H NMR (Aliphatic) | Morpholine -CH2- signals: ~2.4 ppm (N-CH2) and ~3.6 ppm (O-CH2). Benzylic -CH2-: Singlet ~3.5 ppm. | Morpholine signals remain largely unchanged (Internal Standard). |

| TLC (Rf) | Moderate polarity (Rf ~0.4 in 50% EtOAc/Hex). | Usually more polar if adding N-heterocycles; less polar if adding phenyls. |

Part 5: Scientific Validation & References

Mechanism of Action Context

The derivatives of this scaffold are frequently investigated as Type II Kinase Inhibitors . The benzophenone core occupies the hydrophobic pocket adjacent to the ATP binding site, while the morpholine group extends towards the solvent interface, improving solubility and pharmacokinetic properties (PK). The "kinked" meta-substitution mimics the geometry of clinically approved drugs like Sorafenib or Imatinib intermediates.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Morpholine utility).

-

Sigma-Aldrich Product Data. (n.d.). 3-bromo-3'-morpholinomethyl benzophenone (CAS 898765-35-0).[1]

(Note: While specific "named" drugs derived solely from this exact intermediate are proprietary, the chemistry described above represents the standard industry approach for this class of "privileged" scaffolds.)

Sources

Technical Profile: 3-Bromo-3'-morpholinomethyl benzophenone

CAS Number: 898765-35-0 Formula: C₁₈H₁₈BrNO₂ Molecular Weight: 360.25 g/mol [1][2][3]

Executive Summary

3-Bromo-3'-morpholinomethyl benzophenone is a specialized disubstituted diaryl ketone intermediate used extensively in medicinal chemistry.[1][2] It serves as a critical "privileged scaffold" building block, particularly in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathways) and G-protein-coupled receptor (GPCR) ligands.[1][2]

The compound features two distinct functional handles:

-

3-Bromo group: An electrophilic site primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

-

3'-Morpholinomethyl group: A solubilizing pharmacophore that improves lipophilicity profiles (LogP) and enhances metabolic stability while providing a hydrogen-bond acceptor site.[1][2]

This guide details the synthesis, characterization, and application of this compound, structured for researchers requiring high-purity intermediates for lead optimization.[1][2]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | (3-bromophenyl)(3-(morpholinomethyl)phenyl)methanone |

| CAS Number | 898765-35-0 |

| Appearance | Viscous yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |

| LogP (Predicted) | ~3.8 |

| pKa (Predicted) | ~7.5 (Morpholine nitrogen) |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) |

Synthetic Methodology

The synthesis of 3-Bromo-3'-morpholinomethyl benzophenone is best approached via a convergent route that ensures regiospecificity.[1][2] The most robust protocol involves the nucleophilic substitution of a benzylic halide intermediate.[2]

Protocol: Nucleophilic Substitution Route

Rationale: Direct Mannich reactions on benzophenones can yield regioisomeric mixtures.[1][2] Using a bromomethyl precursor ensures the morpholine attaches exclusively at the meta-position of the second ring.[1][2]

Step 1: Benzylic Bromination (Radical Substitution) [1][2]

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst), CCl₄ or Trifluorotoluene (solvent).[1][2]

-

Mechanism: Free-radical halogenation at the benzylic position.[1][2]

Step 2: Morpholine Alkylation (Nucleophilic Attack) [1][2]

-

Precursor: 3-Bromo-3'-(bromomethyl)benzophenone (from Step 1).[1][2]

-

Reagents: Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, catalytic).[1]

-

Conditions: 60°C for 3–5 hours.

Detailed Workflow:

-

Dissolve 3-bromo-3'-(bromomethyl)benzophenone (10 mmol) in anhydrous MeCN (50 mL).

-

Add K₂CO₃ (20 mmol) and a catalytic crystal of KI (promotes Finkelstein-like displacement).[1][2]

-

Add Morpholine (12 mmol) dropwise to control exotherm.[1][2]

-

Heat to 60°C under N₂ atmosphere. Monitor by TLC (50% EtOAc/Hexane).[1][2] Product is more polar than starting material.[1][2][4]

-

Work-up: Cool, filter inorganic salts, and concentrate. Redissolve in DCM, wash with water/brine.[1][2]

-

Purification: Flash column chromatography (SiO₂).[1][2] Elute with DCM:MeOH (95:5).[1][2]

Synthetic Pathway Visualization

Figure 1: Two-step regiospecific synthesis via benzylic bromination and nucleophilic displacement.

Applications in Drug Discovery[1][2][4][6][7]

This compound is not typically a final drug but a Late-Stage Functionalization Intermediate .[1][2]

Kinase Inhibitor Design (Solubility Handle)

The morpholine ring is a classic "solubilizing tail."[1][2] In kinase inhibitors (e.g., targeting PI3K, mTOR, or CDK), the benzophenone core fits into the hydrophobic ATP-binding pocket, while the morpholine extends towards the solvent front, improving oral bioavailability.[1][2]

Fragment-Based Drug Design (FBDD)

The 3-bromo position serves as a "vector" for growing the molecule.[1][2]

-

Suzuki Coupling: Reacting with aryl boronic acids to create biaryl systems.[1][2]

-

Buchwald-Hartwig: Reacting with amines to create anilino-benzophenones.[1][2]

Mechanistic Workflow: Lead Optimization

Figure 2: Strategic utilization of the scaffold in Structure-Activity Relationship (SAR) studies.

Analytical Characterization & Validation

To ensure the integrity of the intermediate before use in subsequent steps, the following analytical signatures must be verified.

| Technique | Expected Signature | Diagnostic Value |

| ¹H NMR (CDCl₃) | δ 3.5–3.7 ppm (m, 4H, Morpholine-O-CH₂)δ 2.4–2.5 ppm (m, 4H, Morpholine-N-CH₂)δ 3.55 ppm (s, 2H, Benzylic CH₂)δ 7.3–7.9 ppm (m, 8H, Aromatic) | Confirms presence of morpholine and intact benzophenone core.[1][2] |

| LC-MS (ESI+) | [M+H]⁺ peak at m/z 360.1 and 362.1 (1:1 ratio) | The 1:1 doublet confirms the presence of one Bromine atom.[1][2] |

| HPLC Purity | >97% (UV @ 254 nm) | Essential for cross-coupling success (impurities poison Pd catalysts).[1][2] |

Safety & Handling

-

Hazards: The compound is an irritant.[1][2] The benzylic bromide precursor (if synthesizing in-house) is a potent lachrymator and skin irritant.[1][2]

-

Stability: Morpholine adducts are generally stable, but the compound should be stored under argon to prevent oxidation of the morpholine nitrogen (N-oxide formation) over long periods.[1][2]

References

-

Sigma-Aldrich. Product Specification: 3-bromo-3'-morpholinomethyl benzophenone (CAS 898765-35-0).[1][2] Retrieved from [1][2]

-

BenchChem. Synthesis of Morpholinomethyl Benzophenone Derivatives via Mannich and Substitution Pathways. Retrieved from [1]

-

National Institutes of Health (NIH). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry.[1][2] PMC Review.[1][2] Retrieved from [1]

-

PubChem. Compound Summary: 3-(Bromomethyl)benzophenone (Precursor).[1][2] Retrieved from [1]

Sources

A Technical Guide to the Morpholine Moiety in Benzophenone Compounds: Synthesis, Properties, and Pharmacological Significance

Abstract

The strategic combination of the benzophenone scaffold and the morpholine ring has emerged as a powerful paradigm in modern medicinal chemistry. Benzophenone, a privileged diaryl ketone structure, offers a versatile three-dimensional framework, while the morpholine heterocycle is renowned for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2][3][4] This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and pharmacological applications of morpholine-substituted benzophenone compounds. We will explore key synthetic methodologies, delve into the profound impact of the morpholine moiety on drug-like properties, and present case studies highlighting their successful application as kinase inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this synergistic combination for the discovery of novel therapeutics.

The Convergence of Two Privileged Scaffolds

The Benzophenone Core: More Than a Linker

The benzophenone framework, characterized by two phenyl rings attached to a central carbonyl group, is a common motif in both natural products and synthetic pharmaceuticals.[4][5] Its rigid, yet conformationally aware, structure provides an excellent scaffold for the precise spatial orientation of pharmacophoric elements. While historically used in photochemistry, its role in medicinal chemistry is extensive, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5][6] The carbonyl group can act as a hydrogen bond acceptor, and the two aromatic rings provide a platform for diverse substitutions to fine-tune binding interactions and physicochemical properties.

The Morpholine Ring: A Master of Pharmacokinetics and Interaction

Morpholine is a six-membered heterocycle containing both an ether linkage and a secondary amine. Its inclusion in bioactive molecules is a well-established strategy in drug design to enhance therapeutic potential.[1][2][3][7] The rationale for its widespread use is multifaceted:

-

Improved Physicochemical Properties: The morpholine ring typically increases aqueous solubility and modulates lipophilicity, which is crucial for balancing permeability and clearance.[8][9][10][11] Its weak basicity (pKa ≈ 8.7) allows for salt formation and favorable interactions under physiological conditions.[11]

-

Enhanced Metabolic Stability: The ring's ether oxygen and secondary amine can influence metabolic pathways, often leading to improved stability and a more predictable pharmacokinetic (PK) profile.[3][11]

-

Pharmacophoric Contribution: The oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom can serve as a basic center or a point of attachment, allowing the ring to be an integral part of the molecule's interaction with its biological target.[3][12][13]

-

CNS Penetration: For central nervous system (CNS) drug discovery, the balanced lipophilic-hydrophilic nature of morpholine can be tuned to improve permeability across the blood-brain barrier (BBB).[8][9][10]

The synergy of these two scaffolds allows for the creation of potent and selective molecules with optimized drug-like properties, making them highly valuable in contemporary drug discovery.[14]

Synthetic Strategies and Methodologies

The primary challenge in synthesizing morpholine-benzophenone compounds lies in the efficient formation of the carbon-nitrogen (C-N) bond between the benzophenone core and the morpholine ring. The choice of synthetic route is dictated by the substitution pattern of the aryl rings and the required reaction conditions.

Key Retrosynthetic Approaches

The most common strategy involves coupling morpholine with a halogenated benzophenone precursor. The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad substrate scope and high functional group tolerance.[15][16]

Caption: Key retrosynthetic pathways for morpholine-benzophenones.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of morpholine with an aryl chloride, a common and often challenging substrate.[15][16] The use of specialized phosphine ligands, such as XPhos, is critical for achieving high yields.[17]

Objective: To synthesize 4-(4-methylphenyl)morpholine from 4-chlorotoluene and morpholine.

Materials:

-

4-Chlorotoluene

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (Catalyst)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (Ligand)

-

Sodium tert-butoxide (Base)

-

Anhydrous Toluene (Solvent)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen. This step is critical as the palladium catalyst is sensitive to oxygen.

-

Catalyst Pre-formation: To the flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe. Degassing (e.g., by bubbling nitrogen through the solvent for 30 minutes) is essential to remove dissolved oxygen.

-

Stirring: Stir the resulting mixture at room temperature for 5-10 minutes under a positive pressure of nitrogen.

-

Reagent Addition: Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.5 equivalents) to the flask in one portion via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel, add an organic solvent like ethyl acetate, and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification (Self-Validation): Purify the crude product by column chromatography on silica gel. Characterize the final product and assess its purity (>95%) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the synthesis before proceeding with biological evaluation.[17]

Impact on Physicochemical and Pharmacokinetic Profiles

The incorporation of a morpholine ring significantly alters the drug-like properties of a benzophenone core. These changes are often crucial for advancing a compound from a mere "hit" to a viable clinical candidate.

Modulation of Solubility and Lipophilicity

The morpholine moiety acts as a "hydrophilic tag." Its oxygen atom can accept hydrogen bonds from water, and the nitrogen atom can be protonated at physiological pH, increasing aqueous solubility. This is a critical advantage, as many potent kinase inhibitors based on large aromatic systems suffer from poor solubility, which hampers oral bioavailability.[11]

Data Summary: Physicochemical Property Comparison

The table below illustrates the calculated effects of adding a morpholine moiety to a generic benzophenone core.

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors |

| Benzophenone | C₁₃H₁₀O | 182.22 | 3.18 | 17.07 | 1 | 0 |

| 4-(Morpholin-4-yl)benzophenone | C₁₇H₁₇NO₂ | 267.32 | 2.85 | 29.54 | 3 | 0 |

Data calculated using standard cheminformatics software. cLogP = calculated LogP; TPSA = Topological Polar Surface Area.

Analysis: The addition of morpholine decreases the cLogP (making it less lipophilic) and significantly increases the TPSA. This shift towards a more balanced hydrophilic/lipophilic profile is generally favorable for oral drug candidates.[8][10]

Pharmacological Applications: Case Study in Oncology

Morpholine-benzophenone hybrids have shown exceptional promise as anticancer agents, particularly as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in human cancers.[14][18][19][20]

Targeting the PI3K/mTOR Pathway

The Phosphatidylinositol 3-Kinase (PI3K) / Akt / Mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[21][22] Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms.[22][23][24][25]

Caption: Inhibition of the PI3K/mTOR pathway by dual inhibitors.

Structure-Activity Relationship (SAR) Insights

In many PI3K/mTOR inhibitors, the morpholine ring plays a crucial role by binding to the "solvent-exposed" region of the kinase's ATP-binding pocket.[22][26] The oxygen atom of the morpholine often forms a key hydrogen bond with a backbone amide proton in the hinge region of the kinase, an interaction critical for high-affinity binding.

The benzophenone scaffold positions the morpholine and other substituents correctly within the active site. For example, in compounds like PKI-587, a morpholino-triazine derivative, the morpholine group occupies a space near the C-terminal section of the PI3Kα binding pocket.[22][27]

Studies have shown that substitutions on the benzophenone rings can drastically affect potency and selectivity. For instance, adding electron-withdrawing groups (e.g., bromo or fluoro) at specific positions can enhance anti-proliferative activity.[14][28] This highlights the importance of the benzophenone core in fine-tuning the electronic and steric properties of the inhibitor.

Future Directions and Conclusion

The fusion of the morpholine moiety and the benzophenone scaffold represents a highly successful and adaptable platform for drug discovery. The inherent advantages conferred by the morpholine ring—improved solubility, metabolic stability, and potent target engagement—make it an invaluable tool for optimizing the often-lipophilic cores required for kinase inhibition.[7][12][29]

Future research will likely focus on:

-

Exploring Novel Linkers: Moving beyond direct C-N linkage to incorporate different spacers between the two moieties to explore new binding geometries.

-

Developing Isoform-Selective Inhibitors: Fine-tuning substitutions on the benzophenone rings to achieve selectivity for specific PI3K isoforms, potentially reducing off-target effects.

-

Application to Other Target Classes: Leveraging the favorable properties of this combined scaffold to design inhibitors for other enzyme families, such as MAP kinases or epigenetic targets.[26]

References

-

Insuasty, A., Ramírez, J., Raimondi, M., et al. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available at: [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

Massive Bio. (2025). Fenretinide Mechanism of Action and Therapeutic Uses. Available at: [Link]

-

CancerNetwork. (2020). Current Clinical Trials of Fenretinide. Available at: [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

-

SciTech Development. (2019). Fenretinide (4-HPR): Its History, Properties & Uses. Available at: [Link]

-

MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]

-

Encyclopedia.pub. (2022). Fenretinide in Cancer and Neurological Disease. Available at: [Link]

-

Kourounakis, A., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of novel morpholine conjugated benzophenone analogues and evaluation of antagonistic role against neoplastic development. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

-

Khanum, S. A., et al. (2009). Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PMC. Available at: [Link]

-

Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. Available at: [Link]

-

Mody, N., & Mcilroy, G. D. (2014). The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. Available at: [Link]

-

ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. Available at: [Link]

-

ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

-

MDPI. (2023). Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties. Available at: [Link]

-

Kumar, A., et al. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Available at: [Link]

-

ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience. Available at: [Link]

-

PMC. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

-

RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Available at: [Link]

-

SciELO. (n.d.). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Available at: [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

-

ResearchGate. (2025). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available at: [Link]

-

PubMed. (n.d.). Synthesis and antitumor activity of novel benzophenone derivatives. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

-

ResearchGate. (2025). Synthesis and antitumor activity of benzophenone compound. Available at: [Link]

-

ResearchGate. (2025). (PDF) Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. Available at: [Link]

-

PMC. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Available at: [Link]

-

ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. Available at: [Link]

-

Frontiers. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Available at: [Link]

-

PubMed. (2017). Identification of novel PI3K inhibitors through a scaffold hopping strategy. Available at: [Link]

-

ACS Publications. (2026). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. Available at: [Link]

-

MDPI. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Available at: [Link]

-

Springer. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Available at: [Link]

- Google Patents. (2016). WO2012068096A3 - Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Naturally Occurring Simple Oxygenated Benzophenones: Structural Diversity, Distribution, and Biological Properties [mdpi.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals - [thieme-connect.com]

- 12. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sciforum.net [sciforum.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. WO2012068096A3 - Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture - Google Patents [patents.google.com]

- 26. mdpi.com [mdpi.com]

- 27. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Application Note: High-Fidelity Target Deconvolution using 3-Bromo-3'-morpholinomethyl Benzophenone

This Application Note is designed for medicinal chemists and chemical biologists utilizing 3-Bromo-3'-morpholinomethyl benzophenone (BMBP) as a scaffold for photoaffinity labeling (PAL).

It addresses the specific utility of BMBP: a bifunctional building block that combines a photo-reactive warhead (benzophenone) with a solubility-enhancing moiety (morpholine) and a synthetic handle (aryl bromide) for ligand attachment.

Executive Summary & Rationale

Photoaffinity labeling (PAL) often fails due to the hydrophobicity of the photo-warhead, leading to non-specific aggregation and high background noise. 3-Bromo-3'-morpholinomethyl benzophenone (BMBP) is a "privileged scaffold" designed to overcome this limitation.

-

The Benzophenone Core: Provides robust, reversible triplet-state photochemistry (350–365 nm) that preferentially inserts into C-H bonds, minimizing water quenching compared to carbenes (diazirines).

-

The Morpholine Moiety: Acts as a solubility wing and lysosomotropic agent. It protonates at physiological pH (pKa ~8.3), preventing the "greasy" benzophenone from aggregating in aqueous buffers.

-

The 3-Bromo Handle: A chemically orthogonal site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the pharmacophore (drug of interest) without affecting the photoreactive center.

Experimental Workflow: The "Scaffold-to-Hit" Pipeline

The following diagram outlines the logical flow from chemical synthesis to proteomic readout.

Figure 1: The BMBP workflow moves from synthetic coupling of the ligand to the Br-handle, through UV-mediated crosslinking, to mass spectrometry identification.[1][2][3][4][5]

Protocol: Probe Synthesis (Derivatization)

Note: BMBP is rarely used as a standalone probe unless screening for fragments. The standard application is to couple it to a ligand.

Step A: Suzuki-Miyaura Coupling

Objective: Attach your ligand (pharmacophore) to the 3-Bromo position. Reagents:

-

BMBP Scaffold (1.0 equiv)

-

Ligand-Boronic Acid/Pinacol Ester (1.2 equiv)

-

Pd(dppf)Cl₂ (0.05 equiv)

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Dissolve BMBP and Ligand-Boronate in degassed Dioxane/Water.

-

Add base (K₂CO₃) and catalyst (Pd(dppf)Cl₂).

-

Heat to 80°C under N₂ atmosphere for 4–6 hours.

-

Purification: Silica gel chromatography.

-

Expert Tip: The morpholine group makes the product basic. Pre-treat silica with 1% Triethylamine or use neutral alumina to prevent streaking/loss of product.

-

Protocol: Photoaffinity Labeling (In Vitro)[4]

Materials & Equipment[1][2][6][7][8]

-

Probe: Synthesized BMBP-Ligand conjugate.

-

UV Source: 365 nm LED array (e.g., Stratalinker or handheld UV lamp). Avoid 254 nm light to prevent protein damage.

-

Buffer: PBS (pH 7.4) or HEPES (pH 7.2). Avoid Tris buffer if possible, as it can act as a radical scavenger, though benzophenones are generally robust.

-

Vessel: 96-well clear-bottom plate (glass or UV-transparent plastic) or open microcentrifuge tubes.

Step-by-Step Procedure

1. Preparation of Stocks

-

Dissolve the Probe in DMSO to create a 10 mM stock .

-